

Fevipirant's Effect on Sputum Eosinophils: A Reproducible Phenomenon in Eosinophilic Asthma

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Compound of Interest

Compound Name: *Fevipirant*

Cat. No.: *B1672611*

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Fevipirant, an oral antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), has demonstrated a consistent and reproducible effect in reducing sputum eosinophils in patients with moderate-to-severe eosinophilic asthma across multiple clinical trials. This guide provides a comparative analysis of the experimental data, detailed methodologies of key studies, and an overview of the underlying signaling pathway.

Comparative Analysis of Sputum Eosinophil Reduction

Clinical studies have consistently shown that **Fevipirant** significantly reduces sputum eosinophil counts compared to placebo. The following table summarizes the key quantitative data from pivotal trials.

Study	Fevipiprant Dosage	Treatment Duration	Baseline Sputum Eosinophil % (Fevipiprant Group)	End-of-Treatment Sputum Eosinophil % (Fevipiprant Group)	Baseline Sputum Eosinophil % (Placebo Group)	End-of-Treatment Sputum Eosinophil % (Placebo Group)	Fold Reduction vs. Placebo
Gonem et al. (Phase II)[1][2]	225 mg twice daily	12 weeks	5.4% (geometric mean)	1.1% (geometric mean) [1][2]	4.6% (geometric mean)	3.9% (geometric mean) [1]	3.5-fold greater decrease
LUSTER-1 & LUSTER-2 (Phase III)	150 mg or 450 mg once daily	52 weeks	Not explicitly reported as a primary outcome for sputum eosinophils, but Phase II results were a key rationale.	Phase III trials focused on exacerbation rates.	Not explicitly reported as a primary outcome for sputum eosinophils.	Phase III trials focused on exacerbation rates.	While not a primary endpoint, Phase II data showing reduced sputum eosinophils supported the Phase III trials.

Experimental Protocols

The reproducibility of **Fevipiprant**'s effect is underscored by the rigorous methodologies employed in the clinical trials.

Gonem et al. (Phase II) Study Protocol

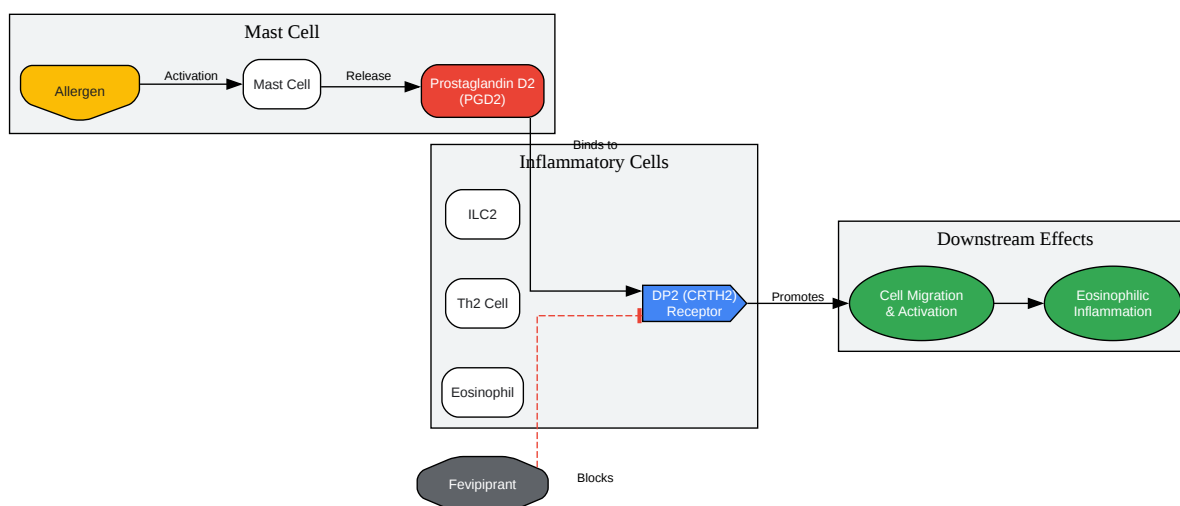
- **Study Design:** A single-center, randomized, double-blind, parallel-group, placebo-controlled trial.
- **Patient Population:** 61 patients with persistent, moderate-to-severe asthma and a sputum eosinophil count of $\geq 2\%$.
- **Randomization:** Patients were randomly assigned in a 1:1 ratio to receive either **Fevipiprant** or a placebo.
- **Treatment Regimen:** **Fevipiprant** was administered orally at a dose of 225 mg twice daily for 12 weeks. Patients continued their existing inhaled corticosteroid treatment.
- **Primary Outcome:** The primary outcome was the change in sputum eosinophil percentage from baseline to 12 weeks.
- **Sputum Analysis:** Sputum was induced and processed to determine the differential inflammatory cell count, with a focus on eosinophils.

LUSTER-1 and LUSTER-2 (Phase III) Study Protocol

- **Study Design:** Two replicate, randomized, double-blind, placebo-controlled, parallel-group, 52-week studies.
- **Patient Population:** Patients aged 12 years or older with uncontrolled severe asthma receiving medium-to-high-dose inhaled corticosteroids plus a second controller. Patients were stratified by blood eosinophil counts (< 250 cells per μL or ≥ 250 cells per μL).
- **Treatment Regimen:** Patients were randomized to receive **Fevipiprant** 150 mg once daily, **Fevipiprant** 450 mg once daily, or placebo.
- **Primary Outcome:** The primary endpoint was the annualized rate of moderate-to-severe asthma exacerbations. While sputum eosinophils were not the primary outcome, the rationale for these trials was built on the promising Phase II results demonstrating a reduction in this biomarker.

Signaling Pathway of Fevipiprant's Action

Fevipirant exerts its effect by targeting the Prostaglandin D2 (PGD2) pathway, a key driver of type 2 (T2) inflammation in asthma. PGD2, primarily released from mast cells, activates the DP2 receptor (also known as CRTH2) on various inflammatory cells, including eosinophils, T-helper 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s). This activation promotes the migration, activation, and survival of these cells in the airways, leading to eosinophilic inflammation. **Fevipirant** acts as a competitive antagonist of the DP2 receptor, thereby blocking the downstream effects of PGD2 and reducing eosinophilic airway inflammation.



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References

- 1. Spotlight on fevipirant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fevipirant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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